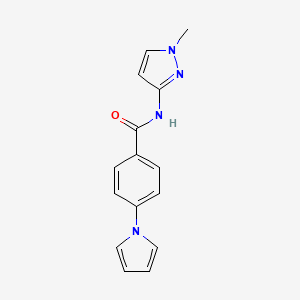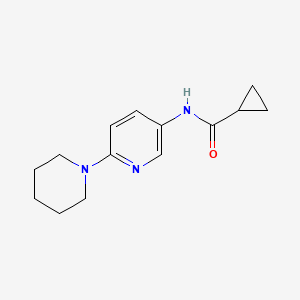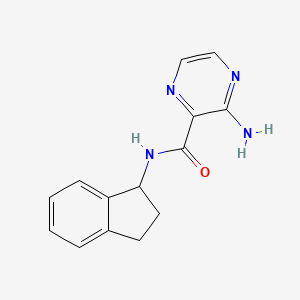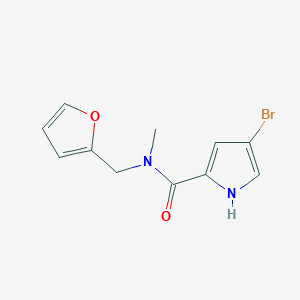
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a chemical compound that has gained attention for its potential use in scientific research. MPB is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide involves its ability to bind to the ATP-binding site of protein kinases, preventing their activation and subsequent signaling. This inhibition of protein kinase activity can lead to changes in cellular processes and signaling pathways, providing a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide in lab experiments is its specificity for protein kinases, allowing for targeted inhibition of specific signaling pathways. However, one limitation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide scaffold. Another potential direction is the investigation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide's effects on other cellular processes, such as autophagy and metabolism. Additionally, N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy in treating various diseases.
Synthesis Methods
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide can be synthesized through a multi-step process, starting with the reaction of 1-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromo-1-benzoylpyrrole to produce N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various applications in scientific research. One of its most promising uses is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is a potent inhibitor of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in regulating cell division and differentiation.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-8-14(17-18)16-15(20)12-4-6-13(7-5-12)19-9-2-3-10-19/h2-11H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGECIEWNKZZUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)



![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)




![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)

![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)